molecular formula C19H16ClNO2S2 B5212985 (5E)-5-({5-[(2-CHLOROPHENYL)METHYL]-2-HYDROXYPHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5E)-5-({5-[(2-CHLOROPHENYL)METHYL]-2-HYDROXYPHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B5212985
M. Wt: 389.9 g/mol
InChI Key: ROHQDSVKFWJZIR-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-({5-[(2-CHLOROPHENYL)METHYL]-2-HYDROXYPHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound with a unique structure that includes a thiazolidinone ring, a chlorophenyl group, and a hydroxyl group

Preparation Methods

The synthesis of (5E)-5-({5-[(2-CHLOROPHENYL)METHYL]-2-HYDROXYPHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 2-hydroxybenzaldehyde to form a Schiff base, followed by cyclization with ethyl isothiocyanate to form the thiazolidinone ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

(5E)-5-({5-[(2-CHLOROPHENYL)METHYL]-2-HYDROXYPHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Properties

IUPAC Name

(5E)-5-[[5-[(2-chlorophenyl)methyl]-2-hydroxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2S2/c1-2-21-18(23)17(25-19(21)24)11-14-10-12(7-8-16(14)22)9-13-5-3-4-6-15(13)20/h3-8,10-11,22H,2,9H2,1H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHQDSVKFWJZIR-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)CC3=CC=CC=C3Cl)O)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=C(C=CC(=C2)CC3=CC=CC=C3Cl)O)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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